4-Bromo-3'-chloro-4'-methylbenzophenone
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Overview
Description
4-Bromo-3’-chloro-4’-methylbenzophenone is an organic compound with the molecular formula C14H10BrClO It is a derivative of benzophenone, where the phenyl rings are substituted with bromine, chlorine, and methyl groups
Mechanism of Action
Target of Action
Benzophenone derivatives are generally known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that bromination and chlorination can enhance the electrophilic nature of the benzophenone structure, potentially influencing its interaction with biological targets .
Biochemical Pathways
Benzophenone derivatives can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
The bromine and chlorine substituents could potentially affect the compound’s lipophilicity, which in turn could influence its absorption and distribution .
Result of Action
Benzophenone derivatives can have various effects depending on their specific targets, ranging from enzyme inhibition to receptor modulation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Bromo-3’-chloro-4’-methylbenzophenone. For instance, the compound’s reactivity might be affected by the pH of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3’-chloro-4’-methylbenzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives.
Bromination: The bromination of the benzene ring is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Chlorination: The chlorination step involves the use of chlorine gas or thionyl chloride (SOCl2) to introduce the chlorine atom.
Methylation: The methyl group is introduced using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-3’-chloro-4’-methylbenzophenone may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Continuous Flow Reactors: These reactors allow for better control of reaction parameters and improved safety.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the reaction rate and selectivity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3’-chloro-4’-methylbenzophenone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzophenones, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
4-Bromo-3’-chloro-4’-methylbenzophenone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-4’-chloro-3’-methylbenzophenone: Similar in structure but with different substitution patterns.
3-Bromo-4’-chloro-4’-methylbenzophenone: Another isomer with different positions of the substituents.
4-Bromo-3-chlorophenol: A simpler compound with fewer substituents.
Uniqueness
4-Bromo-3’-chloro-4’-methylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the study of molecular interactions.
Properties
IUPAC Name |
(4-bromophenyl)-(3-chloro-4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO/c1-9-2-3-11(8-13(9)16)14(17)10-4-6-12(15)7-5-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGFYBWAGHTYHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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